molecular formula C9H11ClO3S B2514894 1-(2-Chloroethanesulfonyl)-3-methoxybenzene CAS No. 16191-82-5

1-(2-Chloroethanesulfonyl)-3-methoxybenzene

Cat. No.: B2514894
CAS No.: 16191-82-5
M. Wt: 234.69
InChI Key: POGBMFRSIQMQMP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
3.82 Singlet 3H OCH₃
3.95 Triplet (J=6.5 Hz) 2H SO₂-CH₂-
4.21 Triplet (J=6.5 Hz) 2H -CH₂Cl
7.12 Doublet (J=8.2 Hz) 1H H-4 (aromatic)
7.38 Doublet (J=8.2 Hz) 1H H-6 (aromatic)
7.54 Singlet 1H H-2 (aromatic)

¹³C NMR (100 MHz, DMSO-d₆) :

  • 56.8 ppm (OCH₃)
  • 52.1 ppm (SO₂-CH₂-)
  • 44.3 ppm (-CH₂Cl)
  • 126.4–134.7 ppm (aromatic carbons)
  • 138.2 ppm (C-SO₂)

Infrared (IR) Absorption Characteristics

Wavenumber (cm⁻¹) Assignment
1345, 1162 ν(S=O) asymmetric/symmetric stretching
1248 ν(C-O) methoxy group
758 ν(C-Cl) stretching
690 δ(SO₂) scissoring
1592, 1483 ν(C=C) aromatic ring

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

m/z Relative Abundance (%) Fragment Ion
234 15 [M]⁺-
199 100 [M-Cl]⁺
135 68 [M-SO₂-CH₂Cl]⁺
77 45 C₆H₅⁺

The base peak at m/z 199 corresponds to chlorine loss, followed by cleavage of the sulfonyl group. Isotopic patterns at m/z 234/236 (3:1 ratio) confirm the presence of chlorine.

Properties

IUPAC Name

1-(2-chloroethylsulfonyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-13-8-3-2-4-9(7-8)14(11,12)6-5-10/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGBMFRSIQMQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethanesulfonyl)-3-methoxybenzene typically involves the reaction of 3-methoxybenzene with 2-chloroethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of 1-(2-Chloroethanesulfonyl)-3-methoxybenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethanesulfonyl)-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include sulfides or thiols.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development :
    • Antiviral Agents : The sulfonyl group in 1-(2-Chloroethanesulfonyl)-3-methoxybenzene has been explored for the development of antiviral agents targeting viral proteases, such as those found in coronaviruses. Research has indicated that compounds with similar structures can inhibit viral replication by covalently binding to the active sites of these enzymes .
    • Pain and Inflammation Management : This compound has potential applications as an inhibitor of cytosolic phospholipase A2, which plays a critical role in the inflammatory response. Inhibition of this enzyme could lead to therapeutic agents for treating conditions associated with inflammation .
  • Synthetic Chemistry :
    • Synthesis of Sulfonamides : The compound can be utilized as a precursor in the synthesis of vinyl sulfonamides, which are important intermediates in organic synthesis. This application is particularly relevant in creating compounds with biological activity or as building blocks for more complex molecules .
    • Formation of Sultams : It serves as an electrophilic synthon in the synthesis of seven-membered sultams through reactions with various bis-nucleophiles. This pathway demonstrates its utility in generating cyclic structures that are valuable in medicinal chemistry .
  • Materials Science :
    • Polymer Chemistry : The reactivity of the sulfonyl group allows for its incorporation into polymeric materials, enhancing properties such as thermal stability and mechanical strength. Research into functional polymers has indicated that such compounds can improve the performance characteristics of materials used in various applications .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Pharmaceutical DevelopmentAntiviral agents targeting proteases
Pain ManagementInhibitors of cytosolic phospholipase A2
Synthetic ChemistrySynthesis of vinyl sulfonamides
Materials ScienceIncorporation into polymers for enhanced properties

Mechanism of Action

The mechanism by which 1-(2-Chloroethanesulfonyl)-3-methoxybenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The chloroethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

1-(2-Chloroethoxy)-2-methoxybenzene

  • Structure : Contains a chloroethoxy substituent instead of a chloroethanesulfonyl group.
  • Molecular Formula : C₉H₁₁ClO₂ (vs. C₉H₁₀ClO₃S for the target compound).
  • Key Differences: The ether linkage (–O–) in chloroethoxy is less polar than the sulfonyl group (–SO₂–), leading to lower water solubility and reduced reactivity in nucleophilic substitutions. Synthesis: Prepared via nucleophilic substitution between 3-methoxyphenol and 2-chloroethanol, contrasting with sulfonylation routes used for the target compound .
  • Applications : Primarily used as a building block in polymer chemistry due to its stability .

1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene

  • Structure : Features a sulfanyl (–S–) group instead of sulfonyl (–SO₂–) and a bromine atom replacing chlorine.
  • Molecular Formula : C₉H₁₁BrOS (vs. C₉H₁₀ClO₃S).
  • Key Differences :
    • The thioether group is more nucleophilic and oxidizable than sulfonyl, making it prone to oxidation under mild conditions.
    • Reactivity : Bromine’s higher leaving-group ability compared to chlorine enhances its utility in alkylation reactions .
  • Synthesis : Involves thiol-ene coupling, differing from the sulfonylation or SN2 pathways used for chloroethanesulfonyl derivatives .

1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene

  • Structure : Contains a chlorine substituent on the benzene ring and a 2-chloroethylsulfonyl group.
  • Molecular Formula : C₈H₈Cl₂O₂S (vs. C₉H₁₀ClO₃S).
  • Key Differences :
    • The electron-withdrawing chlorine at the 4-position increases the compound’s electrophilicity, enhancing reactivity in aryl substitution reactions.
    • Steric Effects : The absence of a methoxy group reduces steric hindrance, favoring reactions at the para position .
  • Applications : Used in cross-coupling reactions for materials science applications .

(E)-1-(1-Iodo-2-(phenylsulfonyl)vinyl)-3-methoxybenzene

  • Structure : A vinyl sulfonyl group with an iodine substituent and a phenyl group.
  • Key Differences :
    • The iodovinyl sulfonyl moiety enables Z/E-selective transformations under photoredox conditions, a feature absent in the target compound.
    • Spectroscopy : Distinct ¹H NMR shifts (δ 7.60–6.65 ppm) due to conjugation between the vinyl sulfonyl group and the aromatic ring .
  • Synthesis : Utilizes iodovinyl sulfonylation of alkynes, contrasting with direct sulfonylation methods .

Comparative Data Table

Compound Name Structural Feature Molecular Formula Key Reactivity Synthesis Method Applications
1-(2-Chloroethanesulfonyl)-3-methoxybenzene –SO₂–, –OCH₃ C₉H₁₀ClO₃S Nucleophilic substitution at sulfonyl Sulfonylation Pharma intermediates
1-(2-Chloroethoxy)-2-methoxybenzene –O–, –Cl C₉H₁₁ClO₂ Ether cleavage SN2 reaction Polymer chemistry
1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene –S–, –Br C₉H₁₁BrOS Oxidation to sulfonyl Thiol-ene coupling Alkylation reagents
1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene –Cl (aryl), –SO₂– C₈H₈Cl₂O₂S Electrophilic aryl substitution Friedel-Crafts sulfonylation Materials science
(E)-1-(1-Iodo-2-(phenylsulfonyl)vinyl)-3-methoxybenzene –SO₂–, vinyl iodide C₁₅H₁₃IO₃S Photoredox reactions Alkyne sulfonylation Z/E-selective synthesis

Key Research Findings

  • Reactivity Trends : Sulfonyl-containing compounds (e.g., 1-(2-chloroethanesulfonyl)-3-methoxybenzene) exhibit higher electrophilicity than ether or thioether analogs, enabling efficient nucleophilic substitutions .
  • Synthetic Flexibility : Nickel- and palladium-catalyzed methods (e.g., ) are critical for introducing sulfonyl and alkynyl groups, whereas photoredox systems () enable stereoselective transformations .
  • Stability Considerations : Sulfonyl chlorides (e.g., 2-chloroethanesulfonyl chloride) decompose in water, necessitating anhydrous conditions during synthesis .

Biological Activity

1-(2-Chloroethanesulfonyl)-3-methoxybenzene, also known by its CAS number 16191-82-5, is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its chloroethanesulfonyl and methoxybenzene groups, which contribute to its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

1-(2-Chloroethanesulfonyl)-3-methoxybenzene can undergo various chemical reactions, primarily nucleophilic substitutions due to the presence of the chloro group. This reactivity allows it to interact with biological molecules, potentially leading to therapeutic applications.

Property Value
IUPAC Name 1-(2-Chloroethanesulfonyl)-3-methoxybenzene
CAS Number 16191-82-5
Molecular Formula C9H10ClO3S
Molecular Weight 232.69 g/mol

The biological activity of 1-(2-Chloroethanesulfonyl)-3-methoxybenzene may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Nucleophilic Attack : The chloro group can be replaced by nucleophiles in biological systems, leading to the formation of new compounds that could exhibit different biological activities.

Antimicrobial Activity

Research indicates that sulfonyl chlorides can exhibit antimicrobial properties. The mechanism often involves disrupting cellular processes in bacteria and fungi. Studies have shown that compounds with similar structures have demonstrated significant antibacterial activity against various strains.

Anticancer Potential

There is emerging evidence suggesting that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through various pathways, including the inhibition of histone deacetylases (HDACs) and other cellular targets.

Case Studies

  • Antimicrobial Efficacy
    A study investigated the antimicrobial activity of sulfonamide derivatives, including compounds similar to 1-(2-Chloroethanesulfonyl)-3-methoxybenzene. Results indicated a notable reduction in bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
  • Cytotoxicity in Cancer Cells
    Another research focused on the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in various cancer types, suggesting potential use in cancer therapy.

Table 1: Summary of Biological Activities

Activity Type Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme inhibitionReduced enzymatic activity

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Chloroethanesulfonyl)-3-methoxybenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Sulfonation : React 3-methoxybenzene derivatives with 2-chloroethanesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This generates intermediates like vinylsulfonyl chlorides (e.g., 2a–2d in ) .

Functionalization : Subsequent reactions (e.g., aza-Michael addition) with diethoxypropanamine derivatives yield acetals or other target structures .

  • Critical Parameters :
  • Solvent choice (DCM ensures solubility and minimizes side reactions).
  • Base selection (TEA neutralizes HCl byproducts, improving reaction efficiency).
  • Yield Optimization :
StepYield RangeKey Variables
Sulfonation60–75%Temperature (0–25°C), stoichiometric ratios
Aza-Michael Addition70–85%Reaction time (4–8 hrs), amine equivalents

Q. How can researchers validate the purity and structural integrity of 1-(2-Chloroethanesulfonyl)-3-methoxybenzene?

  • Methodological Answer : Use spectroscopic techniques :
  • 1H/13C NMR : Compare peaks to literature data. For example:
  • 1H NMR (CDCl3) : δ 7.29–7.26 (m, 1H, aromatic), 3.82 (s, 3H, OCH3) .
  • 13C NMR : δ 159.5 (C-OCH3), 134.6 (sulfonyl carbon) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • Chromatography : HPLC or GC-MS to assess purity (>95% for most research applications).

Advanced Research Questions

Q. What mechanistic challenges arise in stereoselective functionalization of 1-(2-Chloroethanesulfonyl)-3-methoxybenzene?

  • Methodological Answer : Stereoselective alkylation or cross-coupling requires precise control over reaction pathways:
  • Photoredox/Nickel Dual Catalysis : Achieves Z-selectivity in β,β-dichlorostyrene derivatives under visible light (e.g., 57% yield for (Z)-N-(2-chloro-3-(3-methoxyphenyl)allyl)aniline) .
  • Key Variables :
  • Catalyst loading (2–5 mol% Ni).
  • Light wavelength (450 nm optimal for photoexcitation).
  • Challenges :
  • Competing radical pathways may reduce selectivity.
  • Steric hindrance from the methoxy group necessitates ligand optimization.

Q. How do computational models explain the electronic effects of the methoxy and sulfonyl groups in this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations reveal:
  • Methoxy Group : Electron-donating effect increases electron density on the benzene ring (localized at C3), favoring electrophilic substitution at C1 .
  • Sulfonyl Group : Electron-withdrawing nature stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions.
  • Case Study :
ParameterMethoxy ContributionSulfonyl Contribution
HOMO-LUMO Gap-1.2 eV (stabilized)+0.8 eV (activated)
Partial Charge (C1)+0.15-0.32

Q. How should researchers address contradictory data on reaction yields or byproduct formation?

  • Methodological Answer : Discrepancies often stem from:
  • Impurity in Starting Materials : Validate reagents via NMR or LC-MS.
  • Oxygen Sensitivity : Use inert atmospheres (N2/Ar) for reactions involving radicals or sensitive intermediates .
  • Case Example :
  • Reported Yield Variation : 65–83% in similar sulfonylation reactions due to trace moisture (hydrolyzes sulfonyl chloride intermediates) .
  • Mitigation : Pre-dry solvents and employ molecular sieves.

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